molecular formula C22H28O6 B12922599 (R)-3-((2S,3S)-5-Hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3,4,8-tetrahydropyrano[3,2-g]chromen-10-yl)hexanoic acid

(R)-3-((2S,3S)-5-Hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3,4,8-tetrahydropyrano[3,2-g]chromen-10-yl)hexanoic acid

Cat. No.: B12922599
M. Wt: 388.5 g/mol
InChI Key: JZWLSXINEVHWEP-RWMBFGLXSA-N
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Description

®-3-((2S,3S)-5-Hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3,4,8-tetrahydropyrano[3,2-g]chromen-10-yl)hexanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrano[3,2-g]chromen core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((2S,3S)-5-Hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3,4,8-tetrahydropyrano[3,2-g]chromen-10-yl)hexanoic acid typically involves multi-step organic reactions. The process may start with the preparation of the pyrano[3,2-g]chromen core, followed by the introduction of the hexanoic acid side chain. Common reagents and catalysts used in these reactions include strong acids, bases, and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the oxo group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydroxy and oxo groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The biological activity of the pyrano[3,2-g]chromen core suggests potential applications in drug discovery and development. This compound may exhibit anti-inflammatory, antioxidant, or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. Research may focus on their efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ®-3-((2S,3S)-5-Hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3,4,8-tetrahydropyrano[3,2-g]chromen-10-yl)hexanoic acid likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Compounds with similar structures, such as flavonoids, share the pyrano[3,2-g]chromen core and exhibit similar biological activities.

    Coumarins: Another class of compounds with related structures and properties.

Uniqueness

What sets ®-3-((2S,3S)-5-Hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3,4,8-tetrahydropyrano[3,2-g]chromen-10-yl)hexanoic acid apart is its specific configuration and functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C22H28O6

Molecular Weight

388.5 g/mol

IUPAC Name

(3R)-3-[(7S,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid

InChI

InChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-20-14(8-9-22(4,5)28-20)19(26)17-18(25)11(2)12(3)27-21(16)17/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24)/t11-,12-,13+/m0/s1

InChI Key

JZWLSXINEVHWEP-RWMBFGLXSA-N

Isomeric SMILES

CCC[C@H](CC(=O)O)C1=C2C(=C(C3=C1O[C@H]([C@@H](C3=O)C)C)O)C=CC(O2)(C)C

Canonical SMILES

CCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C

Origin of Product

United States

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